molecular formula C13H19NO4 B8477295 (3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine CAS No. 39964-87-9

(3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine

Cat. No. B8477295
M. Wt: 253.29 g/mol
InChI Key: HYJQAQRXAVLRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07781445B2

Procedure details

Imine 11a (13.90 g, 0.055 mol) was dissolved in ethanol (50 mL) and NaBH4 (4.2 g) was added over 1 h while stirring the reaction mixture at reflux. The reaction was diluted with water (250 mL). The amine was extracted into chloroform (300 mL) washed with water (2×200 mL), brine (200 mL), dried Na2SO4 and concentrated to provide a yellow liquid (12.88 g, 91.7%). 1H NMR (300 MHz CDCl3) 6.81 (s, 1H), 6.78 (d, J=8.1 Hz, 1H), 6.74 (d, J=8.1, 1H), 4.41 (t, J=5.4 Hz, 1H), 3.81 (s, 3H), 3.79 (s, 3H), 3.67 (s, 2H), 3.29 (s, 6H), 2.67 (d, J=5.4 Hz, 2H).
Name
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
91.7%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH:6]=[N:7][CH2:8][CH:9]([O:12][CH3:13])[O:10][CH3:11].[BH4-].[Na+]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH2:6][NH:7][CH2:8][CH:9]([O:10][CH3:11])[O:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
COC=1C=C(C=NCC(OC)OC)C=CC1OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
The amine was extracted into chloroform (300 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL), brine (200 mL), dried Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CNCC(OC)OC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.88 g
YIELD: PERCENTYIELD 91.7%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.